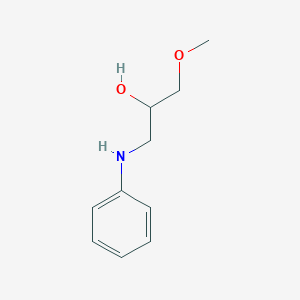

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

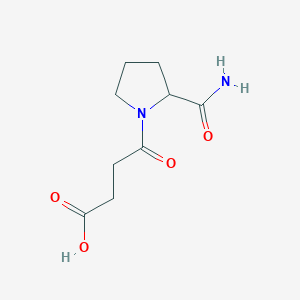

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a compound that is part of a broader class of organic chemicals involving furan derivatives. These compounds are of interest due to their diverse range of applications, particularly in the synthesis of aromatic compounds that are relevant in food chemistry, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach involves the reaction of furfurylamines with ynones followed by oxidation, as described in the synthesis of spiro-lactams and polysubstituted pyrroles . Another method includes the one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, which involves the use of triethyl orthoformate and heterocyclic amines . Additionally, the synthesis of highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides through Pd-catalyzed aerobic oxidative dicarbonation reactions has been reported . These methods highlight the versatility and reactivity of furan-2-ylmethyl derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as a heteroatom. The reactivity of these compounds is often associated with the furan ring, which can participate in various chemical reactions. The structure of these compounds can be further modified to introduce additional functional groups, leading to a wide range of derivatives with different properties .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives undergo a variety of chemical reactions. For instance, furfuryl-pyrroles can be formed through the interaction of furfuryl-amine with 3-deoxyribosone, followed by dehydration and cyclization . The synthesis of benzimidazoles from furan derivatives involves intramolecular cyclization and the protolytic opening of the furan ring . Furthermore, the synthesis of 2-furan-2-ylacetamides demonstrates the versatility of furan derivatives in palladium-catalyzed oxidative aminocarbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by the substituents attached to the furan ring. These compounds can exhibit a range of organoleptic properties, such as roasted, chocolaty, and mushroom-like aromas, which are significant in food chemistry . The electronic properties of these compounds, such as UV-vis absorption, are also of interest, particularly in the context of filtering shortwave radiation . The enantioselective synthesis of furan-2-yl amines and amino acids further demonstrates the potential of these compounds in the development of chiral molecules for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Derivative Formation

- The compound has been utilized in novel synthetic routes to produce heterocyclic compounds, like 1,2,4-trisubstituted pyrroles, through reactions involving cyclization and palladium catalysis, showing its versatility in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).

- Research shows its involvement in the synthesis of furan-based derivatives, highlighting its contribution to the development of novel compounds with potential biological activities (Phutdhawong, Inpang, Taechowisan, & S. Phutdhawong, 2019).

- The molecule has been part of a methodology to synthesize hetarylaminomethylidene derivatives of furan-2(3H)-ones, displaying its significant role in the development of new chemical entities (Tikhomolova, Grinev, & Yegorova, 2023).

Bioactivity and Interaction Studies

- Studies have explored the biological activity of furan-based compounds, including cytotoxicity against cancer cell lines and antimicrobial effects against various bacterial strains, indicating the compound's potential in medicinal chemistry (Phutdhawong et al., 2019).

- Further research has been conducted on the antimicrobial activities of Schiff bases of furan-2-ylmethyl carboxamido thiophenes, showcasing the diverse applications of furan derivatives in developing new therapeutic agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-1-(4-methylphenyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)11-17(15-8-6-14(3)7-9-15)18-12-16-5-4-10-19-16/h4-10,17-18H,1,11-12H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRGCKMQKZGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389921 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine | |

CAS RN |

436087-19-3 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306247.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)